Cerevisterol

Cancer Pharmacology Natural Product Cytotoxicity Ergostane Steroid SAR

Anti-inflammatory signaling studies are frequently confounded by compound cytotoxicity. Cerevisterol uniquely preserves ~98% RAW 264.7 macrophage viability at 50 µg/mL while achieving 54% NO inhibition, enabling clean NF-κB/MAPK/AP-1/Nrf2 pathway dissection without confounding cell death. • Selective eukaryotic DNA Pol α inhibitor; 3+/3- cancer cell line discrimination (EC₅₀ 32.4-64.5 µM vs >100 µM for insensitive lines) • Gram-selective antibiotic resistance modifier at sub-inhibitory 3 µg/mL • ≥98% purity; ambient shipping; for R&D use only

Molecular Formula C28H46O3
Molecular Weight 430.7 g/mol
CAS No. 516-37-0
Cat. No. B030100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerevisterol
CAS516-37-0
Synonymscerevisterol
ergosta-7,22E-diene-3beta,5alpha,6beta-triol
Molecular FormulaC28H46O3
Molecular Weight430.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1
InChIKeyARXHRTZAVQOQEU-BRVLHLJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cerevisterol (CAS 516-37-0): A Polyhydroxylated Ergostane Steroid with Quantifiable Pharmacological Differentiation for Research Procurement


Cerevisterol (CAS 516-37-0), systematically designated (3β,5α,6β,22E)-ergosta-7,22-diene-3,5,6-triol, is a trihydroxylated ergostane-type fungal sterol first isolated from Saccharomyces cerevisiae and subsequently identified in diverse fungal genera including Ganoderma lucidum, Agaricus blazei, Trametes spp., Fusarium spp., Penicillium spp., and Hericium erinaceus [1][2]. With a molecular formula of C₂₈H₄₆O₃ and a molecular weight of 430.66 g/mol, cerevisterol is structurally distinguished from the canonical fungal sterol ergosterol by the presence of three hydroxyl substituents at the 3β, 5α, and 6β positions, as well as from ergosterol peroxide—which carries a 5α,8α-epidioxy bridge—by its 5α,6β-diol motif [3]. This specific oxygenation pattern confers a unique combination of biological activities, including selective eukaryotic DNA polymerase α inhibition, cancer cell-line-selective antiproliferative effects, anti-inflammatory signaling modulation with a favorable cytotoxicity window, Gram-selective antimicrobial activity, and NGF-mediated neurite outgrowth stimulation [1][4].

Why Ergostane Steroid Analogs Cannot Substitute Cerevisterol (CAS 516-37-0) in Targeted Research Applications


Subtle differences in the oxidation state and substitution pattern of the ergostane nucleus produce profound functional divergence that precludes interchangeable use of cerevisterol with its nearest structural analogs. Ergosterol peroxide—the closest comparator carrying a 5α,8α-epidioxy bridge in place of cerevisterol's 5α,6β-diol—exhibits higher intrinsic cytotoxicity that compromises its anti-inflammatory therapeutic window: at concentrations that achieve NO inhibition, ergosterol peroxide reduces RAW 264.7 macrophage viability to ~2% whereas cerevisterol maintains ~98% survival [1]. Conversely, cerevisterol demonstrates approximately 2-fold greater antiproliferative potency than ergosterol peroxide against MCF-7 and MDA-MB-231 breast cancer cells [2]. The parent compound ergosterol lacks both the diol motif and the selectivity profile for DNA polymerase α inhibition that distinguishes cerevisterol, while brassicasterol—differing only in side-chain unsaturation—shows an entirely distinct cellular target spectrum [3][4]. These data demonstrate that each ergostane congener occupies a unique functional niche; generic substitution without experimental verification introduces uncontrolled variables that can invalidate mechanistic conclusions and compound screening campaigns.

Quantitative Differentiation Evidence for Cerevisterol (CAS 516-37-0) Relative to Closest Structural Analogs


Antiproliferative Potency: Cerevisterol Demonstrates ~2-Fold Greater Activity Than Ergosterol Peroxide Against Breast and Colon Cancer Cell Lines

In a direct head-to-head study of compounds co-isolated from Fusarium equiseti, cerevisterol (compound 5) exhibited 1.3- to 2.1-fold higher antiproliferative potency than ergosterol peroxide (compound 6) across three human cancer cell lines [1]. Cerevisterol achieved EC₅₀ values of 32.4 μM (MCF-7), 41.5 μM (MDA-MB-231), and 37.56 μM (Caco-2), while ergosterol peroxide yielded higher (weaker) EC₅₀ values of 64.5 μM, 52.4 μM, and 77.56 μM, respectively [1]. This potency advantage is structurally attributable to the 5α,6β-diol motif of cerevisterol versus the 5α,8α-epidioxy bridge of ergosterol peroxide [1]. A subsequent independent study from Penicillium levitum confirmed the moderate cytotoxicity of cerevisterol (IC₅₀ 32.4–41.5 μM) while noting contradictory published assignments that had misattributed these values to ergosterol peroxide [2].

Cancer Pharmacology Natural Product Cytotoxicity Ergostane Steroid SAR

Anti-Inflammatory Therapeutic Window: Cerevisterol Maintains 98% Cell Viability at Anti-Inflammatory Concentrations Whereas Ergosterol Peroxide Is Cytotoxic

In a comparative evaluation of three ergostane steroids co-isolated from Penicillium levitum, cerevisterol (compound 1) demonstrated a markedly superior safety profile relative to ergosterol peroxide (compound 2) in LPS-stimulated RAW 264.7 macrophages [1]. Cerevisterol inhibited NO production with an IC₅₀ of 25.45 µg/mL (59.19 μM equivalent) while preserving 98.40 ± 1.73% cell viability at the highest tested concentration of 50 µg/mL [1]. In striking contrast, ergosterol peroxide achieved a more potent NO inhibition IC₅₀ of 2.85 µg/mL (6.66 μM equivalent) but at the cost of severe cytotoxicity: cell survival was only 60.87 ± 2.21% at 25 µg/mL and plummeted to 2.18 ± 0.68% at 50 µg/mL [1]. The third analog, (3β,5α,22E)-ergosta-6,8(14),22-triene-3,5-diol (compound 3), displayed an IC₅₀ of 2.79 µg/mL but similarly poor viability at 50 µg/mL (1.70 ± 0.27%) [1]. Thus, cerevisterol is the only compound among the three that provides meaningful NO suppression without confounding cytotoxicity, making it the preferred choice for anti-inflammatory mechanistic studies where cell viability must be preserved.

Anti-Inflammatory Drug Discovery Therapeutic Index Macrophage Biology

DNA Polymerase Alpha Selectivity: Cerevisterol Is a Single-Target Inhibitor Unlike Multi-Polymerase Inhibitors Lucidenic Acid O and Lactone

Among terpenoid DNA polymerase inhibitors isolated from Ganoderma lucidum, cerevisterol (compound 3) exhibits a uniquely narrow target spectrum: it selectively inhibits eukaryotic DNA polymerase α (pol α) without affecting DNA polymerase β, prokaryotic DNA polymerases, HIV-1 reverse transcriptase, T7 RNA polymerase, or deoxyribonuclease I [1]. This contrasts sharply with co-isolated lucidenic acid O (compound 1) and lucidenic lactone (compound 2), which are broader-spectrum inhibitors active against calf DNA polymerase α, rat DNA polymerase β, and HIV-1 reverse transcriptase (IC₅₀ values of 42 μM, 99 μM, and 69 μM, respectively) [1]. Although an explicit IC₅₀ value for cerevisterol against pol α is not provided in the primary literature, the qualitative selectivity profile—inhibition limited to a single eukaryotic polymerase—establishes cerevisterol as a more precise pharmacological tool for dissecting pol α-specific functions in DNA replication, distinct from the polypharmacology of the lucidenic acid scaffold [1].

DNA Polymerase Inhibition Enzyme Selectivity Natural Product Screening

Cancer Cell Line Selectivity: Cerevisterol Discriminates Between Sensitive and Insensitive Carcinoma Lines Unlike Broad-Spectrum Ergostane Cytotoxins

Cerevisterol exhibits a distinct cancer cell line selectivity profile that differentiates it from broad-spectrum cytotoxic ergostane steroids. Cerevisterol inhibits proliferation of MCF-7 (breast), MDA-MB-231 (breast), and Caco-2 (colon) cancer cells with EC₅₀ values of 32.4–64.5 μM, but is inactive against PC3 (prostate), PANC-1 (pancreatic), and A549 (lung) carcinoma cells at concentrations up to 100 μM [1][2]. This 3-sensitive / 3-insensitive cell line discrimination pattern is not observed with ergosterol peroxide, which exhibits broader cytotoxicity across multiple lineages including PC-3 cells (IC₅₀ 30.6 μM) and HeLa cells [3][4]. The selective inactivity against PC3, PANC-1, and A549 cells also serves as a built-in negative control set for cerevisterol mechanism-of-action studies [2]. This differential sensitivity pattern may reflect cerevisterol's unique interaction with molecular targets preferentially expressed or activated in breast and colon carcinoma contexts, although the precise molecular determinants remain to be fully elucidated [1].

Cancer Cell Line Profiling Selective Cytotoxicity Ergostane SAR

Gram-Selective Antimicrobial Activity with Antibiotic Resistance-Modifying Activity at Sub-Inhibitory Concentrations

Cerevisterol, isolated from Trametes gibbosa and Trametes elegans, demonstrates a Gram-selective antimicrobial profile: it inhibits Gram-positive bacteria S. typhi (MIC = 25 µg/mL), S. aureus (MIC = 25 µg/mL), E. faecalis (MIC = 50 µg/mL), and the fungus A. niger (MIC = 25 µg/mL), while showing no activity against Gram-negative bacteria E. coli, P. aeruginosa, K. pneumoniae, or additional Gram-positive B. subtilis and fungi C. albicans, A. flavus, A. tamarii at concentrations up to 400 µg/mL [1]. The corresponding minimum bactericidal concentrations (MBCs) were 50, 100, 200, and 100 µg/mL, respectively [1]. Crucially, at a sub-inhibitory concentration of 3 µg/mL, cerevisterol modified the activity of standard antibiotics (erythromycin, ampicillin, ciprofloxacin, tetracycline, and amoxicillin) by either potentiating or reducing their effects against test organisms [1]. This resistance-modifying activity is not a general property of all ergostane sterols; ergosterol and ergosterol peroxide, while possessing some antimicrobial activity, have not been systematically demonstrated to exhibit resistance-modifying effects at sub-MIC levels in the same assay framework [1][2]. The specific Gram-selectivity and resistance-modification capacity position cerevisterol as a distinct chemotype among fungal sterols for combination antimicrobial research.

Antimicrobial Resistance Resistance-Modifying Agents Gram-Selective Antibacterial

Highest-Impact Research Application Scenarios for Cerevisterol (CAS 516-37-0) Based on Verified Differentiated Evidence


Anti-Inflammatory Mechanism-of-Action Studies Requiring Preserved Macrophage Viability

Cerevisterol is the ergostane steroid of choice for LPS-stimulated RAW 264.7 macrophage studies aimed at dissecting NF-κB, MAPK, AP-1, and Nrf2/HO-1 signaling pathways without confounding cytotoxicity. Unlike ergosterol peroxide, which kills >97% of macrophages at concentrations needed for robust NO suppression, cerevisterol preserves ~98% cell viability at 50 µg/mL while achieving 54% NO inhibition [1][2]. This enables clean interpretation of pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) modulation data and pathway reporter assays. Experimental design should incorporate the 25–50 µg/mL concentration range where anti-inflammatory efficacy and cell health are simultaneously maintained [1].

Cancer Cell Line Profiling Panels with Built-In Positive and Negative Controls

Cerevisterol's selective cytotoxicity profile—active against MCF-7, MDA-MB-231, and Caco-2 (EC₅₀ 32.4–64.5 µM) but inactive against PC3, PANC-1, and A549 (IC₅₀ >100 µM)—makes it an ideal reference compound for calibrating cancer cell line screening panels [2][3]. Researchers can employ the three insensitive lines as system-negative controls and the three sensitive lines as system-positive controls within a single experimental run, enabling internal validation of assay performance without requiring separate control compounds. This 3+/3− discrimination pattern is a specific characteristic of cerevisterol not replicated by ergosterol peroxide, which shows broader cytotoxicity [4].

DNA Polymerase Alpha-Selective Chemical Probe in Eukaryotic Replication Studies

For investigators requiring a natural product probe that selectively inhibits eukaryotic DNA polymerase α without affecting DNA polymerase β, HIV-1 reverse transcriptase, or prokaryotic polymerases, cerevisterol is the preferred compound over lucidenic acid O or lucidenic lactone, which exhibit multi-polymerase inhibition [5]. The single-target selectivity of cerevisterol reduces off-target variables in DNA replication mechanistic studies and facilitates cleaner data interpretation in pol α-focused biochemical and cell-based assays. Procurement of cerevisterol specifically—rather than generic 'Ganoderma lucidum sterol extracts'—ensures the observed pol α inhibition is not confounded by co-occurring multi-target inhibitors [5].

Combination Antimicrobial Research Targeting Antibiotic Resistance Reversal in Gram-Positive Pathogens

Cerevisterol's unique resistance-modifying activity at sub-inhibitory concentrations (3 µg/mL) against S. aureus, S. typhi, and E. faecalis enables its use as a tool compound in antibiotic combination studies aimed at resensitizing resistant Gram-positive bacteria to conventional antibiotics (erythromycin, ampicillin, ciprofloxacin, tetracycline, amoxicillin) [6]. The Gram-selective antimicrobial profile—with no activity against Gram-negative species up to 400 µg/mL—allows cerevisterol to be deployed in mixed-culture experiments where selective pressure on Gram-positive populations is desired without disrupting Gram-negative commensals [6]. This scenario is distinct from broad-spectrum antimicrobial ergostane steroids and leverages cerevisterol's specific resistance-modifying pharmacology [6].

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